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Compound of Interest

Compound Name: RAD-150?

Cat. No.: B8300937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective

androgen receptor modulators (SARMs), RAD-140 (also known as Vosilasarm or Testolone)

and its esterified analogue, RAD-150 (also known as TLB-150 Benzoate). This document is

intended for an audience with a professional background in pharmacology and drug

development, aiming to provide a clear, data-driven comparison to inform research and

development activities.

Executive Summary
RAD-140 is a well-characterized SARM with established preclinical and clinical data on its

pharmacokinetic profile. It exhibits good oral bioavailability and a relatively long half-life. RAD-

150 is a newer compound, developed as a benzoate ester of RAD-140. This structural

modification is purported to enhance its pharmacokinetic properties, including a longer half-life,

increased stability, and improved bioavailability. However, publicly available, peer-reviewed

preclinical and clinical data for RAD-150 are limited, and much of the information is

comparative in nature to its parent compound, RAD-140.

Pharmacokinetic Data Comparison
The following table summarizes the available quantitative pharmacokinetic data for RAD-140

and the claimed or theoretical data for RAD-150. It is crucial to note that the data for RAD-150

is not yet fully substantiated by extensive, peer-reviewed studies.
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Pharmacokinetic
Parameter

RAD-140
(Vosilasarm)

RAD-150 (TLB-150
Benzoate)

Reference(s)

Half-Life (t½)
~44.7 hours (in

humans)
~48 hours (claimed) [1][2],[3]

Bioavailability (F)

Good in rats (27-63%)

and monkeys (65-

75%)

Higher than RAD-140

(claimed)
[4],[5]

Metabolism Primarily hepatic Primarily hepatic [3],[6]

Primary Route of

Excretion
Urine and feces

Not explicitly

documented, likely

similar to RAD-140

[6]

Key Metabolites

Intact drug and

various hydroxylated

and glucuronidated

metabolites

Not explicitly

documented
[6][7]

Experimental Protocols
Pharmacokinetic Study of RAD-140 in Humans (Phase 1
Clinical Trial)
A first-in-human, phase 1, dose-escalation study was conducted to characterize the safety,

tolerability, and pharmacokinetic profile of RAD-140 in postmenopausal women with

ER+/HER2- metastatic breast cancer.[1][2][8]

Study Design: This was a dose-escalation study with a 3 + 3 design, followed by a

pharmacokinetic expansion cohort.

Participants: The study enrolled postmenopausal women with ER+/HER2- metastatic breast

cancer.

Dosing: Patients received oral doses of RAD-140 at 50 mg, 100 mg, or 150 mg once daily.
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Pharmacokinetic Sampling: Blood samples were collected at various time points after drug

administration to determine the plasma concentrations of RAD-140.

Analytical Method: While the specific analytical method is not detailed in the abstract, it is

standard practice to use validated high-performance liquid chromatography-tandem mass

spectrometry (LC-MS/MS) methods for the quantification of small molecules like RAD-140 in

plasma.

Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum plasma

concentration (Cmax), and time to maximum concentration (Tmax) were calculated from the

plasma concentration-time data.

In Vivo Metabolism and Elimination Study of RAD-140 in
Humans
A study was conducted to investigate the metabolism and elimination of micro-dosed RAD-140

in healthy male volunteers.[7]

Study Design: Healthy male volunteers received a single oral micro-dose of RAD-140.

Sample Collection: Urine samples were collected from the volunteers over a specified

period.

Sample Preparation: Urine samples were subjected to enzymatic hydrolysis to cleave

glucuronide conjugates, followed by liquid-liquid extraction to isolate RAD-140 and its

metabolites.

Analytical Method: The extracts were analyzed using liquid chromatography-high-resolution

tandem mass spectrometry (LC-HRMS/MS) to identify and characterize the metabolites.

Metabolite Identification: The structures of the metabolites were elucidated based on their

mass-to-charge ratios (m/z) and fragmentation patterns observed in the mass spectra.

Preclinical Pharmacokinetic Assessment of RAD-140 in
Rats
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A preclinical study aimed to assess the effects of RAD-140 on muscle mass and bone mineral

density in rats also provided some pharmacokinetic insights.[9]

Animal Model: Male Sprague-Dawley rats were used in the study.

Dosing: RAD-140 was administered in the drinking water at a target dose of 3 mg/kg/day for

two weeks.

Drug Consumption Measurement: The amount of RAD-140 consumed was estimated by

measuring the daily water intake for each cage of animals.

Pharmacokinetic Analysis: While this study was not a dedicated pharmacokinetic study, it

provided an estimated daily dose of RAD-140 consumed by the animals. For more detailed

pharmacokinetic analysis in preclinical models, blood samples would typically be collected at

various time points after administration and analyzed for drug concentration.

Note: Detailed experimental protocols for the pharmacokinetic evaluation of RAD-150 are not

readily available in peer-reviewed literature. The claims of its longer half-life and higher

bioavailability are based on the chemical modification (esterification) of the parent compound,

RAD-140.[3][5]

Signaling Pathway and Mechanism of Action
Both RAD-140 and RAD-150 are selective androgen receptor modulators. Their primary

mechanism of action involves binding to the androgen receptor (AR) in target tissues, such as

muscle and bone, and modulating its activity.[10]

The following diagram illustrates the general signaling pathway of the androgen receptor.
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Click to download full resolution via product page

Caption: Androgen Receptor Signaling Pathway for RAD-140/RAD-150.

Experimental Workflow Comparison
Due to the limited availability of specific experimental workflow diagrams for the

pharmacokinetic analysis of these compounds, the following logical diagram illustrates the

comparative relationship and the proposed advantage of RAD-150.
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Caption: Comparative Pharmacokinetic Workflow of RAD-140 and RAD-150.

Conclusion
RAD-140 has a well-documented pharmacokinetic profile, characterized by good oral

bioavailability and a half-life of approximately 44.7 hours in humans.[1][2] Its metabolism is
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primarily hepatic, leading to the formation of several metabolites that are excreted in urine and

feces.[6][7]

RAD-150, as a benzoate ester of RAD-140, is designed to have an improved pharmacokinetic

profile.[3][5] The esterification is intended to increase its stability and bioavailability, leading to a

longer half-life of around 48 hours.[3] This modification could potentially result in more stable

plasma concentrations and a more sustained pharmacological effect.

However, it is imperative for researchers to recognize that the pharmacokinetic advantages of

RAD-150 are, at present, largely theoretical and based on its chemical design. Rigorous

preclinical and clinical studies are required to definitively establish its pharmacokinetic profile

and to provide a direct, data-driven comparison with RAD-140. The information presented in

this guide should be used to inform further research and due diligence in the development of

these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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